molecular formula C19H21N9O B2751542 4-(1H-imidazol-1-yl)-6-{3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}pyrimidine CAS No. 2034477-78-4

4-(1H-imidazol-1-yl)-6-{3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}pyrimidine

Cat. No.: B2751542
CAS No.: 2034477-78-4
M. Wt: 391.439
InChI Key: ZZSZXCMOWOMFEK-UHFFFAOYSA-N
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Description

4-(1H-imidazol-1-yl)-6-{3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}pyrimidine is a complex organic compound that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-1-yl)-6-{3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}pyrimidine typically involves multi-step organic synthesis. The process may include:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Construction of the pyrimidine ring: This might involve the reaction of a β-diketone with guanidine.

    Synthesis of the azetidine ring: This could be done through cyclization reactions involving appropriate precursors.

    Coupling reactions: The final steps would involve coupling the different heterocyclic components under specific conditions, possibly using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole or pyrimidine rings.

    Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it may be used to study the interactions of heterocyclic compounds with biological macromolecules.

Medicine

Industry

In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-1-yl)-6-{3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}pyrimidine would depend on its specific biological target. It could involve binding to a particular enzyme or receptor, thereby modulating its activity. The molecular pathways involved would be specific to the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-imidazol-1-yl)-6-{3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}pyrimidine: Similar compounds might include other heterocyclic compounds with imidazole, pyrimidine, azetidine, and piperazine rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of heterocyclic rings, which can confer unique biological activities and chemical properties.

Properties

IUPAC Name

[1-(6-imidazol-1-ylpyrimidin-4-yl)azetidin-3-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N9O/c29-18(25-6-8-26(9-7-25)19-21-2-1-3-22-19)15-11-28(12-15)17-10-16(23-13-24-17)27-5-4-20-14-27/h1-5,10,13-15H,6-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSZXCMOWOMFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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